SJ572403 -

SJ572403

Catalog Number: EVT-283373
CAS Number:
Molecular Formula: C13H17N5O2
Molecular Weight: 275.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SJ572403 is an inhibitor of the disordered protein, p27(Kip1).
Source and Classification

SJ572403 is derived from a series of small molecules designed to inhibit the interaction between p27Kip1 and CDKs such as CDK2. This compound belongs to a broader class of inhibitors that target disordered proteins, which are characterized by their lack of stable structure and dynamic conformations. The classification of SJ572403 falls under the category of small molecule inhibitors, specifically those aimed at modulating protein-protein interactions involved in cell cycle regulation.

Synthesis Analysis

The synthesis of SJ572403 involves multiple steps that typically include the condensation of various chemical precursors to create the desired molecular structure. The general synthetic pathway includes:

  1. Condensation Reaction: This step often involves the reaction between an oxindole derivative and an appropriate aldehyde in the presence of a catalyst such as piperidine. The resulting product undergoes further modifications to enhance its potency and selectivity.
  2. Alkylation: Following condensation, alkylation reactions may be employed to introduce additional functional groups that can improve the compound's binding affinity and biological activity.
  3. Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity and yield.
  4. Characterization: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of SJ572403.

These synthetic methods are crucial for optimizing the properties of SJ572403 for its intended biological applications.

Molecular Structure Analysis

The molecular structure of SJ572403 can be analyzed using various spectroscopic techniques. Key aspects include:

  • Chemical Composition: SJ572403 consists of a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms, which contribute to its biological activity.
  • 3D Structure: Computational modeling and X-ray crystallography can provide insights into the three-dimensional conformation of SJ572403, revealing how it interacts with its biological targets.
  • Functional Groups: The presence of specific functional groups within the molecule is critical for its interaction with proteins such as CDK2 and p27Kip1.
Chemical Reactions Analysis

SJ572403 participates in several chemical reactions that are essential for its mechanism of action:

  1. Binding Interactions: The primary reaction involves binding to p27Kip1, leading to the displacement of this protein from its complex with CDK2/cyclin A. This displacement is crucial for restoring CDK2 activity.
  2. Inhibition Mechanism: In addition to displacing p27Kip1, SJ572403 can also directly inhibit CDK2 activity at certain concentrations, demonstrating dual functionality as both an inhibitor and an activator depending on the context.
  3. Stability Studies: Understanding the stability of SJ572403 under physiological conditions is important for predicting its behavior in biological systems.
Mechanism of Action

The mechanism by which SJ572403 exerts its effects involves several key processes:

  • Displacement of p27Kip1: SJ572403 binds to p27Kip1, altering its conformation and reducing its affinity for CDK2/cyclin A complexes. This results in increased availability of CDK2 for phosphorylation events crucial for cell cycle progression.
  • Restoration of Kinase Activity: By displacing p27Kip1, SJ572403 facilitates a partial restoration of CDK2 kinase activity, which is often suppressed in cancer cells due to overexpression or stabilization of p27Kip1.
  • Cell Cycle Regulation: The modulation of CDK activity by SJ572403 can lead to alterations in cell cycle dynamics, potentially inducing cell cycle arrest or apoptosis in cancer cells.
Physical and Chemical Properties Analysis

SJ572403 exhibits several notable physical and chemical properties:

  • Solubility: It is essential for small molecules like SJ572403 to have adequate solubility in aqueous environments to ensure bioavailability.
  • Stability: The stability profile under different pH conditions and temperatures should be assessed to predict its behavior in vivo.
  • LogP Value: The partition coefficient (LogP) indicates how well the compound can permeate cellular membranes, influencing its pharmacokinetic properties.
Applications

The applications of SJ572403 are primarily focused on cancer research:

  • Cancer Therapeutics: Due to its ability to modulate cell cycle regulators, SJ572403 shows promise as a therapeutic agent in treating cancers characterized by dysregulation of CDKs.
  • Research Tool: It serves as a valuable tool for studying protein-protein interactions involving disordered proteins like p27Kip1, contributing to our understanding of their roles in cellular processes.
  • Drug Development: Insights gained from studies involving SJ572403 can inform the design of new compounds targeting similar pathways or mechanisms.
Biological Context of p27Kip1 and Intrinsically Disordered Proteins (IDPs)

Role of p27Kip1 in Cell Cycle Regulation and CDK Inhibition

p27Kip1 (p27) is a critical regulator of eukaryotic cell division, primarily functioning as an inhibitor of cyclin-dependent kinase (CDK) complexes. This protein halts cell cycle progression at the G1 phase by binding to CDK2/cyclin A complexes through a bipartite mechanism: Its D1 subdomain binds cyclin A, obstructing substrate recruitment, while the D2 subdomain inserts into the CDK2 ATP-binding pocket, directly inhibiting kinase activity [2] [4]. Beyond its canonical CDK inhibitory function, p27 exhibits cyclin-CDK-independent activities including regulation of cell migration through RhoA modulation, mitochondrial function enhancement, and stem cell population expansion. This functional duality positions p27 uniquely at the intersection of cell proliferation, differentiation, and motility [4] [9]. The protein's levels and subcellular localization are dynamically regulated through phosphorylation events—particularly at tyrosine 88 (Y88) and threonine 187 (T187)—which control its stability, degradation via the SCFSkp2 ubiquitin ligase complex, and non-canonical functions [6] [7].

Structural Dynamics of IDPs in Disease Pathogenesis

Intrinsically disordered proteins (IDPs) like p27 lack a stable tertiary structure, existing instead as dynamic conformational ensembles. This structural plasticity enables multifunctionality but creates unique challenges for therapeutic targeting. p27 exemplifies key IDP characteristics: Its N-terminal kinase inhibitory domain (p27-KID, residues 1-95) undergoes folding upon binding to CDK2/cyclin A, while its C-terminal region (residues 96-198) remains disordered and contains critical phosphorylation sites [2] [6]. IDPs are overrepresented in disease pathways, particularly cancer and neurodegeneration, due to their prevalence in signaling networks and susceptibility to dysregulation. Their conformational heterogeneity allows interaction with multiple partners but also creates vulnerability to aggregation, mislocalization, and pathogenic post-translational modifications. The structural dynamics of polyampholytic IDRs like p27's C-terminus are governed by charge patterning parameters (κ), where oppositely charged residues control chain compaction/expansion through intrachain electrostatic interactions [5] [6]. Computational and biophysical studies demonstrate that altering the linear sequence of charged residues (while maintaining composition) significantly impacts the global dimensions and functional properties of p27's disordered domain, affecting phosphorylation efficiency at T187 [6].

p27Kip1 Dysregulation in Oncogenic and Neurodegenerative Pathways

In cancer biology, p27 exhibits a paradoxical dual nature. While its CDK-inhibitory function acts as a tumor suppressor, cytoplasmic localization or loss of cyclin-CDK binding unleashes oncogenic activities. Knock-in mice expressing p27CK− (mutant incapable of binding cyclins/CDKs) develop spontaneous tumors in multiple organs—including lung, retina, and lymphoid tissues—through stem/progenitor cell expansion. This contrasts with p27-null mice that develop primarily pituitary tumors, demonstrating that the oncogenic function requires the protein's presence in a mislocalized or mutated form [4]. Reduced nuclear p27 levels correlate with poor prognosis in breast, prostate, and gastrointestinal cancers, while cytoplasmic accumulation promotes tumor cell motility and metastasis [4] [8].

Emerging evidence implicates p27 dysregulation in neurodegenerative contexts through shared signaling pathways. Although not directly implicated in neurodegeneration like tau or α-synuclein, p27 participates in pathways commonly disrupted in neurological disorders, including PI3K/Akt signaling—a pathway frequently altered in Alzheimer's and Parkinson's diseases [3] [10]. Mitochondrial-localized p27 improves respiratory function and protects cardiomyocytes against apoptosis—functions potentially relevant to neuronal survival [9]. Furthermore, cell cycle re-entry in post-mitotic neurons—a pathological feature of Alzheimer's disease—involves dysregulation of CDK inhibitors including p27 [10].

Table 1: Pathological Consequences of p27 Dysregulation

Disease Contextp27 AlterationFunctional ConsequenceReference
OncogenesisCytoplasmic localizationEnhanced cell migration and invasion [4]
Loss of CDK binding (p27CK−)Stem cell expansion, multi-organ tumorigenesis [4]
Reduced nuclear levelsPoor prognosis in carcinomas [8]
Metabolic RegulationDownregulation in HCCPI3K/Akt pathway hyperactivation, sorafenib resistance [8]
Cardiovascular & Neurological RelevanceMitochondrial localizationEnhanced respiration, cardiomyocyte protection [9]
Pathway crosstalkInvolvement in PI3K/Akt and other neurodegeneration-associated pathways [3] [10]

Properties

Product Name

SJ572403

IUPAC Name

6-ethyl-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

Molecular Formula

C13H17N5O2

Molecular Weight

275.31 g/mol

InChI

InChI=1S/C13H17N5O2/c1-6-17-7(2)8(3)18-9-10(14-12(17)18)15(4)13(20)16(5)11(9)19/h6H2,1-5H3

InChI Key

JKJLETUKWLALKV-UHFFFAOYSA-N

SMILES

CCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C)C)C

Solubility

Soluble in DMSO

Synonyms

SJ403; SJ-403; SJ 403; SJ572403; SJ-572403; SJ 572403;

Canonical SMILES

CCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.